molecular formula C9H17ClN4O B1405240 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride CAS No. 1774898-52-0

2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride

Cat. No.: B1405240
CAS No.: 1774898-52-0
M. Wt: 232.71 g/mol
InChI Key: CZFGHOMTCFZEDW-UHFFFAOYSA-N
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Description

2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride is a compound that features a piperidine ring and a triazole ring connected by an ethan-1-ol linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with the triazole intermediate.

    Formation of the Ethan-1-ol Linker: The ethan-1-ol linker is typically introduced through reduction reactions, where a carbonyl group is reduced to an alcohol.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form a carbonyl compound.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Biological Studies: The compound is used to study the biological activity of piperidine and triazole derivatives.

    Chemical Biology: It serves as a tool for probing biological pathways and mechanisms.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the triazole ring can bind to enzymes and proteins, modulating their activity. The ethan-1-ol linker provides flexibility, allowing the compound to adopt various conformations and interact with multiple targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride: Similar structure but with a phenyl group instead of a triazole ring.

    4-Piperidineethanol: Lacks the triazole ring and has a simpler structure.

    2-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride is unique due to the presence of both the piperidine and triazole rings, which confer distinct biological activities and chemical reactivity. The combination of these two rings in a single molecule allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

2-(1-piperidin-4-yltriazol-4-yl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O.ClH/c14-6-3-8-7-13(12-11-8)9-1-4-10-5-2-9;/h7,9-10,14H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFGHOMTCFZEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=C(N=N2)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride
Reactant of Route 2
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride
Reactant of Route 3
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride
Reactant of Route 4
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride
Reactant of Route 5
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride
Reactant of Route 6
2-[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol hydrochloride

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